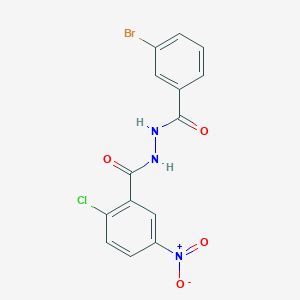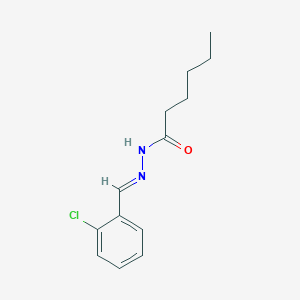
N'-(2-chlorobenzylidene)hexanohydrazide
Vue d'ensemble
Description
N-(2-chlorobenzylidene)hexanohydrazide, also known as CHH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CHH belongs to the class of hydrazones, which are organic compounds containing a nitrogen-nitrogen double bond.
Applications De Recherche Scientifique
N'-(2-chlorobenzylidene)hexanohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and anti-inflammatory properties. In cancer research, N'-(2-chlorobenzylidene)hexanohydrazide has been found to inhibit the growth of various cancer cell lines such as breast, lung, and prostate cancer cells. In antiviral research, N'-(2-chlorobenzylidene)hexanohydrazide has been shown to inhibit the replication of viruses such as herpes simplex virus and human immunodeficiency virus. In anti-inflammatory research, N'-(2-chlorobenzylidene)hexanohydrazide has been found to reduce the production of pro-inflammatory cytokines and chemokines.
Mécanisme D'action
The mechanism of action of N'-(2-chlorobenzylidene)hexanohydrazide is not fully understood. However, it is believed that N'-(2-chlorobenzylidene)hexanohydrazide exerts its therapeutic effects by targeting various cellular pathways. In cancer research, N'-(2-chlorobenzylidene)hexanohydrazide has been found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. In antiviral research, N'-(2-chlorobenzylidene)hexanohydrazide has been shown to inhibit viral replication by interfering with the viral entry, replication, and assembly processes. In anti-inflammatory research, N'-(2-chlorobenzylidene)hexanohydrazide has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a key regulator of the inflammatory response.
Biochemical and Physiological Effects
N'-(2-chlorobenzylidene)hexanohydrazide has been shown to have various biochemical and physiological effects. In cancer research, N'-(2-chlorobenzylidene)hexanohydrazide has been found to reduce the expression of various oncogenes (genes that promote cancer) and increase the expression of tumor suppressor genes (genes that inhibit cancer). In antiviral research, N'-(2-chlorobenzylidene)hexanohydrazide has been shown to decrease the viral load and increase the immune response against viruses. In anti-inflammatory research, N'-(2-chlorobenzylidene)hexanohydrazide has been found to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are key mediators of the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(2-chlorobenzylidene)hexanohydrazide has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, N'-(2-chlorobenzylidene)hexanohydrazide has some limitations for lab experiments. It is toxic at high concentrations and can cause cell death. It also has low solubility in water, which can limit its use in some assays.
Orientations Futures
There are several future directions for N'-(2-chlorobenzylidene)hexanohydrazide research. In cancer research, N'-(2-chlorobenzylidene)hexanohydrazide can be further studied for its potential as a chemotherapeutic agent. Its efficacy can be tested in animal models and clinical trials. In antiviral research, N'-(2-chlorobenzylidene)hexanohydrazide can be tested for its potential to inhibit other viruses. Its mechanism of action can also be further elucidated. In anti-inflammatory research, N'-(2-chlorobenzylidene)hexanohydrazide can be tested for its potential to treat other inflammatory diseases such as arthritis and asthma. Its safety profile can also be further studied.
Propriétés
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]hexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-2-3-4-9-13(17)16-15-10-11-7-5-6-8-12(11)14/h5-8,10H,2-4,9H2,1H3,(H,16,17)/b15-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTIKEMXNGDQLX-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NN=CC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)N/N=C/C1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(2-chlorophenyl)methylidene]hexanehydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(2-chloro-4-nitrobenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3841872.png)
![N-(1-{1-[3-(5-methyl-2-furyl)butyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B3841874.png)
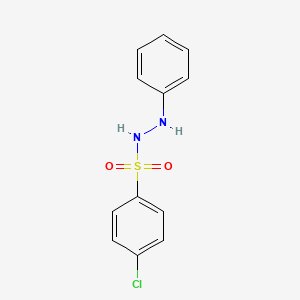
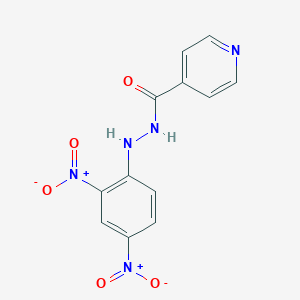
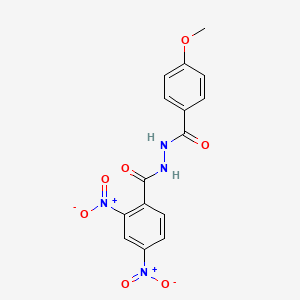

![N'-[1-(4-nitrophenyl)ethylidene]hexanohydrazide](/img/structure/B3841914.png)
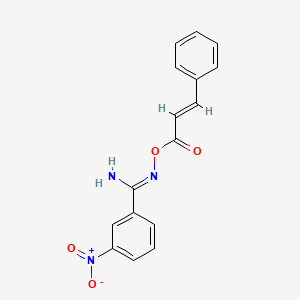
![N'-[1-(4-bromophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B3841920.png)
![N'-[(4-chloro-3-nitrobenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3841925.png)


![N'-[(4-methylbenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3841967.png)
